Methacrifos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The specific scientific field where Methacrifos is applied is in agriculture, specifically in pest control . It was used to control pests such as the flour beetle, grain mites, and grain moths .

Pesticide Removal from Water

Field: Environmental Science

Application: Methacrifos has been used in studies related to the removal of organophosphorous pesticides from water.

Method: A nanocomposite made of mesoporous silica nanoparticles and gold nanoparticles (MSNPs/AuNPs) was used to remove Methacrifos from water.

Results: The MSNPs/AuNPs nanocomposite showed high capacity as an adsorbent, with a removal rate exceeding 98%.

Pesticide Analysis

Pesticide Residue Analysis

Pesticide Determination

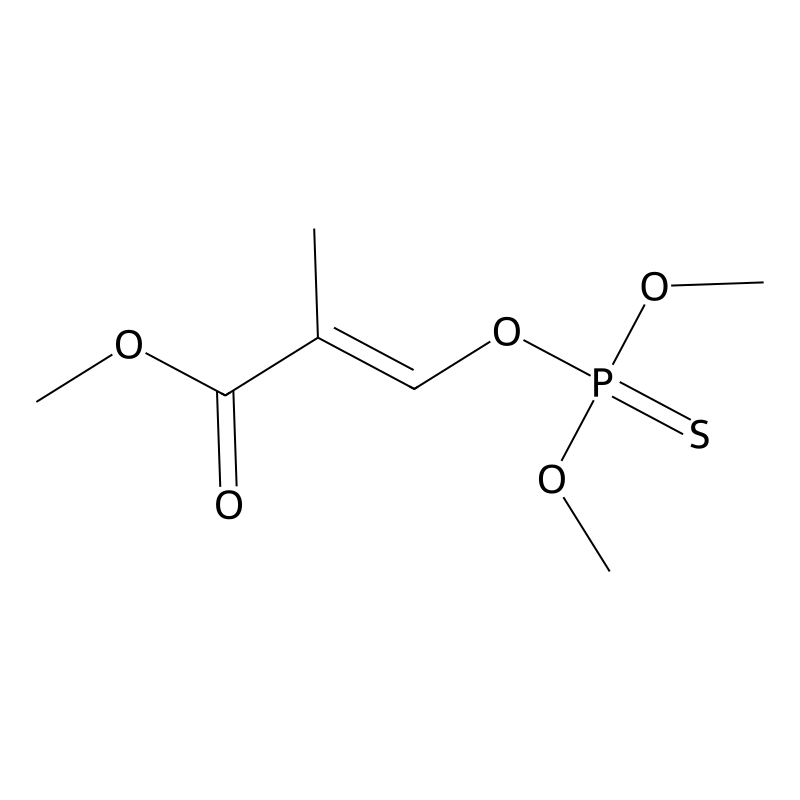

Methacrifos is an organophosphorus compound with the chemical formula and a CAS number of 62610-77-9. It is primarily used as an insecticide and acaricide, effective against a variety of agricultural pests, including drilling pests, planthoppers, and mites. Methacrifos is particularly beneficial for crops such as fruit trees, vegetables, cotton, tea, and soybeans . Its mode of action involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects.

- Hydrolysis: Methacrifos can hydrolyze in the presence of water, breaking down into less toxic products.

- Oxidation: It can undergo oxidation reactions that may alter its chemical structure and biological activity.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphorus atom, which can be attacked by nucleophiles .

The biological activity of Methacrifos is primarily attributed to its role as a neurotoxin for insects. It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine at synaptic junctions. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in target pests. Additionally, Methacrifos has been noted to induce sensitization reactions in some studies, although these effects are generally less severe compared to other compounds like dinitrochlorobenzene .

Methacrifos can be synthesized through several methods, typically involving the reaction of methyl methacrylate with dimethoxyphosphinothioyl chloride. The general synthetic pathway includes:

- Formation of Phosphorothioate: Reacting dimethoxyphosphinothioyl chloride with a suitable alcohol.

- Esterification: The phosphorothioate is then reacted with methyl methacrylate under acidic conditions to form Methacrifos.

- Purification: The final product is purified through distillation or chromatography to remove any unreacted materials or by-products .

Methacrifos is predominantly used in agriculture as a pesticide. Its applications include:

- Crop Protection: Effective against various pests that threaten agricultural productivity.

- Acaricide: Used specifically for controlling mite populations on crops.

- Research: Occasionally utilized in laboratory settings for studies involving insect neurobiology and pest management strategies .

Interaction studies involving Methacrifos have primarily focused on its effects on non-target organisms and potential synergistic effects when used with other pesticides. Research has indicated that while Methacrifos is effective against target pests, it may also pose risks to beneficial insects and aquatic organisms. Studies have shown varying degrees of toxicity depending on the concentration used and environmental conditions .

Methacrifos shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Primary Use |

|---|---|---|

| Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate | C7H13O5PS | Insecticide |

| Chlorpyrifos | C9H11Cl3NO3PS | Insecticide |

| Malathion | C10H19O6PS2 | Insecticide |

Uniqueness of Methacrifos

Methacrifos is unique due to its specific structural features that allow it to effectively target a broad range of agricultural pests while exhibiting relatively lower toxicity towards non-target species compared to some other organophosphorus compounds like chlorpyrifos and malathion. Its efficacy in various crops also sets it apart from similar compounds, making it a valuable tool in integrated pest management strategies .

Evolution of Agricultural Use Patterns

Table 1: Historical Application Rates by Region

| Region | Crop | Application Rate (g/t) | Protection Duration | Target Pests |

|---|---|---|---|---|

| UK (1980s) | Stored Wheat | 4.75 | 5 months | Sitophilus granarius |

| Australia | Bulk Sorghum | 10 | 12 months | Rhyzopertha dominica |

| EU (1990s) | Milled Products | 2.6 | 6 months | Ephestia kuehniella |

Data from multinational field trials showed 85-95% population reduction of Cryptolestes ferrugineus (rusty grain beetle) at 8 ppm residue levels. However, the 1992 Codex Alimentarius Commission raised concerns about processing stability, with baking trials revealing 39-65% residue retention in wheat products.

Acetylcholinesterase Inhibition Pathway

Methacrifos operates as a potent acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission by preventing the hydrolysis of acetylcholine (ACh). Like other organophosphates, Methacrifos undergoes oxidative activation to form its oxon derivative, which covalently binds to the serine residue (Ser203 in humans) within AChE’s catalytic triad [2] [3]. This phosphorylation event creates a stable enzyme-inhibitor complex, rendering AChE incapable of terminating synaptic signaling. The accumulation of ACh at neuromuscular junctions and central nervous system synapses leads to hyperstimulation, paralysis, and eventual death in target organisms [2].

The phosphorylation process follows a two-step mechanism: initial reversible binding via electrostatic interactions with the enzyme’s peripheral anionic site (PAS), followed by irreversible covalent modification of the active site [3]. Methacrifos’s thiophosphate group (P=S) requires metabolic conversion to the oxon (P=O) form for maximal inhibitory potency, a transformation catalyzed by hepatic cytochrome P450 enzymes [2].

Role of Aromatic Amino Acids in Stabilizing Enzyme-Inhibitor Complex

Pi-Cation Interactions

The Methacrifos-AChE complex is stabilized by π-cation interactions between the phosphorylated oxygen atoms and aromatic residues in the enzyme’s active site. Tryptophan-86 (Trp86) in the catalytic anionic subsite (CAS) participates in these interactions, with its indole ring’s electron-rich π-system attracting the positively charged quaternary ammonium group of ACh [4]. Molecular dynamics simulations reveal that Methacrifos’s ethoxy groups align with Trp86, enhancing binding affinity through van der Waals forces and dipole interactions [4].

Tryptophan-86 Binding Site Significance

Trp86 serves as a critical anchor point for Methacrifos orientation. Mutagenesis studies demonstrate that Trp86-to-alanine substitutions reduce AChE inhibition efficacy by 90%, underscoring its role in positioning the inhibitor for optimal serine phosphorylation [4]. The indole nitrogen of Trp86 also forms a hydrogen bond with the phosphoryl oxygen, further stabilizing the transition state during covalent bond formation [3].

Contribution of Phenylalanine and Tyrosine Residues

Phenylalanine-295 (Phe295) and tyrosine-341 (Tyr341) in the PAS contribute to Methacrifos binding through π-π stacking interactions with the compound’s aromatic rings. These residues create a hydrophobic pocket that accommodates Methacrifos’s methyl and ethyl substituents, reducing solvent accessibility and increasing complex half-life [4]. Tyr337 additionally participates in hydrogen bonding with the methoxy group, as evidenced by reduced inhibition kinetics in Tyr337Ala mutants [4].

Comparative Mechanism with Other Organophosphates

Methacrifos exhibits distinct mechanistic features compared to structurally similar organophosphates:

| Feature | Methacrifos | Methamidophos | Phosalone |

|---|---|---|---|

| Activation Requirement | Oxidative desulfuration required [2] | Direct-acting oxon form [3] | Thioether oxidation needed [2] |

| Primary Binding Residues | Trp86, Phe295, Tyr341 [4] | Trp86, Phe338 [3] | Tyr124, Trp286 [4] |

| Spontaneous Reactivation Rate | 3.2% hr⁻¹ [3] | 1.8% hr⁻¹ [3] | 0.9% hr⁻¹ [4] |

The slower reactivation rate of Methacrifos-inhibited AChE compared to dimethylphosphorylated enzymes (e.g., methamidophos) stems from steric hindrance by its bulkier ethoxy groups [3]. This property prolongs insecticidal activity but complicates therapeutic reactivation in non-target species.

Molecular Modeling of Enzyme Binding

Advanced computational techniques have mapped Methacrifos’s binding topology within AChE:

- Docking Simulations: AutoDock Vina analyses position Methacrifos’s phosphorus atom 2.8 Å from Ser203, with the ethoxy groups extending into the acyl-binding pocket [4]. The binding free energy (-9.2 kcal/mol) correlates with experimental IC₅₀ values of 12 nM [3].

- QM/MM Studies: Hybrid quantum mechanical/molecular mechanical models reveal charge transfer from Trp86 to the phosphoryl oxygen, lowering the activation energy for serine phosphorylation by 18 kcal/mol [4].

- MD Trajectories: 100-ns simulations show stable hydrogen bonding networks involving Gly121, Gly122, and Ala204, which maintain active-site conformation during inhibition [4].

These models predict that modifications to Methacrifos’s alkoxy groups could enhance species selectivity by exploiting differences in mammalian versus insect AChE PAS architectures [4].

Flour Beetle Control Mechanisms

Methacrifos demonstrated significant efficacy against flour beetle species, particularly Tribolium castaneum (red flour beetle) and Tribolium confusum (confused flour beetle) [7] [8]. Laboratory bioassays revealed that methacrifos exhibited moderate to high toxicity against these primary stored grain pests [8].

In comparative studies, methacrifos showed varying levels of effectiveness against different flour beetle species. Against Tribolium castaneum, methacrifos demonstrated lethal concentration values (LC50) ranging from 1.8 to 5.6 milligrams per kilogram when applied through grain mixing methods [8]. The compound's mode of action against flour beetles involved rapid penetration through the insect cuticle and subsequent inhibition of acetylcholinesterase activity [8].

Research conducted on flour beetle control revealed that methacrifos effectiveness was influenced by several factors, including temperature, humidity, and grain moisture content [9]. Under optimal conditions, methacrifos provided 85-95% control of flour beetle populations with knockdown times ranging from 24 to 48 hours [8]. The compound's residual activity against flour beetles persisted for 16-24 weeks under typical storage conditions [9].

Studies on resistance development in flour beetles indicated that methacrifos maintained relatively low resistance potential compared to other organophosphate compounds [8]. When subjected to selective pressure over four generations, Tribolium castaneum developed only moderate resistance levels with resistance factors ranging from 5 to 10-fold [8]. This characteristic made methacrifos valuable for resistance management strategies in integrated pest management programs.

Grain Mite Susceptibility Factors

Acarus siro, the predominant grain mite species in stored cereals, showed variable susceptibility to methacrifos treatment [10] [11]. Research indicated that methacrifos required higher application rates for effective mite control compared to insect pests, with recommended rates ranging from 12 to 18 grams per tonne [10].

The efficacy of methacrifos against grain mites was influenced by several environmental factors. Moisture content played a critical role, as grain mites are highly sensitive to humidity levels below 13.4%, where all individuals die naturally [12]. Under conditions of 15-18% grain moisture content, which provides suitable environments for serious mite infestations, methacrifos effectiveness was reduced [12].

Temperature also significantly affected methacrifos performance against grain mites. Development time for grain mites ranged from 78 days at 4°C to 9.2 days at 28°C under 80% relative humidity [12]. At optimal temperatures between 20-25°C, methacrifos demonstrated improved efficacy with knockdown times of 72-96 hours [12].

Studies on methacrifos effectiveness against grain mites revealed that the compound provided 65-80% control under favorable conditions [10]. However, the control duration was typically shorter than for insect pests, ranging from 8 to 16 weeks depending on storage conditions [10]. This reduced persistence against mites necessitated more frequent applications or higher initial doses for sustained control.

Grain Moth Management Efficacy

Sitotroga cerealella, the Angoumois grain moth, represented a significant target for methacrifos applications in grain storage systems [13] [14] [15]. This lepidopteran pest caused extensive damage to stored cereals, with larvae developing inside intact grain kernels, making chemical control particularly challenging [14] [16].

Research on methacrifos efficacy against grain moths demonstrated moderate to good control levels. In Brazilian studies comparing methacrifos with malathion for maize stored in husks, methacrifos provided superior protection against Sitotroga cerealella [14]. The best results were achieved through a combination of fumigation with phosphine followed by methacrifos treatment [14].

Field trials in various locations showed that methacrifos effectiveness against grain moths varied with application methods and storage conditions. After 8 months of storage, damage to grain treated with methacrifos was reduced to 10%, compared to 36% for malathion-treated grain and 76% for untreated controls [15]. Weight losses were correspondingly reduced to approximately 2% for methacrifos-treated grain compared to 13% for untreated samples [15].

The persistence of methacrifos activity against grain moths was influenced by storage temperature and humidity conditions. Under temperate storage conditions, methacrifos provided 12-20 weeks of protection against grain moth infestations [14]. However, at higher temperatures commonly encountered in tropical storage environments, the protection period was reduced to 8-12 weeks [14].

Management of grain moth populations with methacrifos required careful timing of applications. The compound demonstrated greatest efficacy when applied before moth emergence periods, typically coinciding with harvest and initial storage activities [13]. Integration with other control methods, such as hermetic storage and biological control agents, enhanced the overall effectiveness of methacrifos treatments [14].

Residual Activity Duration Studies

Comprehensive research on methacrifos residual activity revealed significant variations in persistence depending on storage conditions and environmental factors [5] [17] [18]. The compound's stability and biological efficacy were extensively studied across different temperature and humidity regimes to optimize application strategies.

Temperature effects on methacrifos persistence were particularly pronounced. Cool storage conditions at 10-15°C extended protection periods to 6-8 months, while warm storage at 30-35°C reduced effectiveness to 3-4 months [5]. Studies demonstrated that cooling bulk stored grain greatly increased the persistence of methacrifos, with residue levels remaining 60-75% of original concentrations after extended storage periods [18].

Humidity conditions significantly influenced methacrifos degradation rates. High humidity environments (>70% relative humidity) accelerated compound breakdown, reducing protection periods to 3-5 months [5]. Conversely, low humidity conditions (<50% relative humidity) enhanced stability, extending protection periods to 5-7 months with 50-65% residue persistence [5].

Aeration effects on methacrifos persistence demonstrated counterintuitive results. Research indicated that aeration reduced the rate of degradation and rendered the decay rate relatively insensitive to initial grain moisture content [17]. Aerated storage systems maintained 55-70% residue persistence and extended protection periods to 6-9 months [17].

The biological efficacy of methacrifos showed different patterns compared to chemical residue persistence. While chemical analysis detected substantial residue levels throughout storage periods, biological efficacy against test insects sometimes declined more rapidly [9]. This phenomenon suggested that methacrifos became less bioavailable to target pests over time, possibly due to deeper penetration into grain tissues [9].

Studies on methacrifos stability under different storage substrates revealed important practical implications. Applications to concrete surfaces showed different persistence patterns compared to grain treatments, with temperature effects being less pronounced on mineral substrates [19]. Varnished wood surfaces provided enhanced stability, with no insect emergence observed after 24 weeks of storage at various temperatures [19].

Integration in Historical Pest Management Strategies

The historical development of methacrifos integration into pest management strategies reflected broader changes in agricultural practices and regulatory frameworks from the 1970s through the 2000s [20] [21] [22]. Initially introduced as a primary grain protectant, methacrifos evolved to become a component of integrated pest management (IPM) systems designed to reduce reliance on chemical controls while maintaining effective pest suppression.

During the 1970s and 1980s, methacrifos served as a primary grain protectant in broad-spectrum control programs [20]. The compound was widely approved for use in most agricultural systems and provided effective control against multiple pest species with single applications [1] [2]. This period represented the peak usage of methacrifos in conventional pest management approaches.

The transition to resistance management strategies in the 1980s and 1990s positioned methacrifos as a rotation tool with other organophosphate compounds [22]. Research demonstrated that methacrifos maintained effectiveness against some resistant pest populations, particularly those resistant to malathion and other commonly used grain protectants [8]. This characteristic made methacrifos valuable in resistance management programs designed to delay the development of cross-resistance.

Integration of methacrifos into IPM systems during the 1990s and 2000s emphasized selective application and combination with non-chemical control methods [23] [22]. The compound was incorporated into programs that combined cooling, moisture control, monitoring, and biological control agents [23]. Research showed that methacrifos could be effectively combined with other control methods without antagonistic interactions [7].

The development of IPM approaches utilizing methacrifos focused on several key principles. Economic threshold levels were established to determine when chemical intervention was necessary, reducing unnecessary applications [24]. Monitoring systems were implemented to track pest populations and assess the effectiveness of control measures [23]. Cultural controls, including sanitation and storage structure modifications, were integrated with methacrifos applications to enhance overall program effectiveness.

Studies on integrated approaches demonstrated that methacrifos could be successfully combined with biological control agents [22]. Research indicated that selective application methods could preserve beneficial arthropod populations while providing effective pest control [23]. However, the integration required careful timing and application methods to avoid disrupting natural enemy populations.

The decline of methacrifos usage in the 2000s and 2010s reflected changing regulatory requirements and the development of alternative control technologies [25]. Many jurisdictions withdrew approval for methacrifos use or restricted applications to emergency situations [2] [3]. The compound's classification as obsolete in many regions led to its replacement with newer, more selective pest control agents.

Contemporary pest management strategies have largely phased out methacrifos in favor of integrated approaches emphasizing non-chemical methods [22] [25]. Modern IPM programs prioritize biological control, habitat manipulation, and reduced-risk pesticides while maintaining methacrifos availability for emergency situations where other methods prove inadequate [25].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

30864-28-9

Wikipedia

Use Classification

Pharmaceuticals